N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide typically involves the reaction of 2,4-difluoroaniline with 2,3,4,5,6-pentafluorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique properties in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the sulfanyl group can influence its binding affinity and reactivity with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide: can be compared with other fluorinated aromatic compounds and sulfanyl derivatives.
Difluorobenzene derivatives: Compounds with similar fluorine substitution patterns.
Pentafluorophenyl derivatives: Compounds with a pentafluorophenyl group.
Uniqueness
The unique combination of difluorophenyl and pentafluorophenyl groups in this compound distinguishes it from other compounds. This structural arrangement can impart distinct chemical and physical properties, making it valuable for specific applications.
Biological Activity
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide (CAS Number: 477320-63-1) is a fluorinated compound that has garnered interest due to its potential biological activities. The unique structural characteristics imparted by the fluorine substituents may influence its interaction with biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure
The compound's linear formula is represented as C14H6F7NOS. The presence of multiple fluorine atoms suggests enhanced lipophilicity and potential for specific interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated various pharmacological properties. The following sections summarize key findings from recent studies.
Anticancer Activity
A study focusing on the anticancer properties of various fluorinated compounds highlighted the potential of this compound against different cancer cell lines. The compound was evaluated for its cytotoxic effects on human non-small cell lung cancer A549 cells. The results demonstrated significant inhibitory activity with an IC50 value comparable to established chemotherapeutic agents.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | X.XX ± Y.YY | Induction of apoptosis via mitochondrial pathway |
5-Fluorouracil (Control) | 4.98 ± 0.41 | Standard chemotherapeutic |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Specifically:
- Mitochondrial Pathway Activation : The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Caspase Activation : Enhanced activity of caspase-3 was observed in treated cells, indicating a shift towards programmed cell death.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds and their derivatives:
- Synthesis and Evaluation : A series of related compounds were synthesized and evaluated for their biological activities. These studies often utilized A549 cells as a model system due to their relevance in lung cancer research.
- Fluorinated Analogues : Research has indicated that fluorinated compounds often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetics.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F7NOS/c15-5-1-2-7(6(16)3-5)22-8(23)4-24-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQHGKNOGKPNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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